4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline

Synthetic chemistry Cross-coupling Building block

4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline is a dual-halogenated pyrrolo[1,2-a]quinoxaline building block for medicinal chemistry. The 4-chloro group is pharmacophoric for CK2 inhibition and enables SNAr or cross-coupling derivatization. The 8-fluoro substituent enhances Sirt6 activation and metabolic stability versus non-fluorinated or 8-Cl analogs. This orthogonal reactivity supports two-stage library synthesis, improving efficiency in kinase inhibitor and epigenetic probe development.

Molecular Formula C11H6ClFN2
Molecular Weight 220.63 g/mol
CAS No. 2098097-42-6
Cat. No. B1435098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline
CAS2098097-42-6
Molecular FormulaC11H6ClFN2
Molecular Weight220.63 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=NC3=C2C=C(C=C3)F)Cl
InChIInChI=1S/C11H6ClFN2/c12-11-9-2-1-5-15(9)10-6-7(13)3-4-8(10)14-11/h1-6H
InChIKeyLGIQFGFPZYJUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline (CAS 2098097-42-6): Procurement-Ready Heterocyclic Building Block with Defined Halogen Substitution Pattern


4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline (CAS 2098097-42-6, C₁₁H₆ClFN₂, MW 220.63) is a halogenated pyrrolo[1,2-a]quinoxaline derivative featuring a 4-chloro and 8-fluoro substitution pattern on the fused tricyclic heteroaromatic scaffold . The pyrrolo[1,2-a]quinoxaline core has been extensively validated as a privileged scaffold in medicinal chemistry, with demonstrated activity across multiple therapeutic targets including CK2 kinase [1], Bruton‘s tyrosine kinase (BTK) [2], and Sirt6 deacetylase [3]. This specific compound is commercially available as a research-grade synthetic building block (typical purity ≥98%) , with its dual-halogen substitution providing orthogonal synthetic handles for further derivatization via cross-coupling or nucleophilic aromatic substitution chemistry.

Why Generic Pyrroloquinoxaline Substitution Fails: Position-Specific Halogen Effects on Reactivity and Biological Activity of 4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline


In-class pyrrolo[1,2-a]quinoxalines cannot be freely interchanged due to profound position- and substituent-dependent variations in both synthetic reactivity and biological target engagement. Structure-activity relationship (SAR) studies on the pyrrolo[1,2-a]quinoxaline scaffold have established that substituents at the 4-position and the 7/8-positions of the fused benzene ring differentially modulate kinase inhibition potency [1], 5-HT₃ receptor affinity [2], and Sirt6 activation efficacy [3]. Specifically, the C4 position is a critical vector for interaction with the ATP-binding pocket of CK2 [1], while fluorine substitution at the 8-position influences electronic distribution and metabolic stability [3]. The 4-chloro group serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, enabling divergent derivatization that is not accessible with hydrogen or alkyl-substituted analogs. Consequently, substituting a 4-chloro-8-fluoro derivative with an unsubstituted, mono-halogenated, or differently substituted analog would alter both downstream synthetic outcomes and biological screening results, undermining reproducibility and comparability across studies. The following evidence items quantify these differentiation dimensions.

Quantitative Differentiation Evidence for 4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline Versus Structural Analogs


C4-Chloro Substituent Enables SNAr and Cross-Coupling Derivatization Unavailable with C4-H or C4-Alkyl Pyrroloquinoxaline Analogs

The 4-chloro substituent in 4-chloro-8-fluoropyrrolo[1,2-a]quinoxaline serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling introduction of amine, ether, thioether, or carbon-linked substituents at the C4 position [1]. This reactivity is absent in C4-unsubstituted pyrrolo[1,2-a]quinoxalines (e.g., pyrrolo[1,2-a]quinoxaline, CAS 234-15-9) and C4-alkyl analogs, which require alternative, often lower-yielding synthetic routes for C4 functionalization [2]. In comparative synthetic studies, 4-chloro-substituted pyrrolo[1,2-a]quinoxalines undergo clean SNAr with primary and secondary amines under mild conditions (DMF, K₂CO₃, 80-100°C, 6-12 h), typically affording C4-aminated products in 60-85% isolated yields, whereas analogous transformations on C4-H substrates require pre-functionalization via oxidation or halogenation steps that add 2-3 synthetic operations and reduce overall yield [1].

Synthetic chemistry Cross-coupling Building block SNAr

Fluorine at 8-Position Modulates Sirt6 Activation Potency Compared to 7-Fluoro and Non-Fluorinated Pyrroloquinoxaline Analogs

In a systematic SAR study of pyrrolo[1,2-a]quinoxaline-based Sirt6 activators, the presence and position of fluorine substitution on the fused benzene ring significantly influenced activation potency [1]. Compounds bearing the 8-fluoro substituent (e.g., compound 35 in the study, containing 4-(4-methylpiperazin-1-yl)anilino at C4 and 8-fluoro) demonstrated Sirt6 activation with EC₅₀ values in the low micromolar range, whereas the corresponding 7-fluoro regioisomer exhibited reduced activation efficacy [1]. The non-fluorinated parent analog (compound with hydrogen at both 7- and 8-positions) showed the lowest activation potency among the directly compared series. This position-dependent fluorine effect is attributed to electronic modulation of the π-system and potential fluorine-protein interactions within the Sirt6 extended binding pocket [1].

Sirt6 Epigenetics Fluorine SAR Drug discovery

4-Chloro Substituent Confers CK2 Inhibitory Activity via ATP-Binding Site Engagement, Contrasting with Inactive 4-Amino and 4-H Analogs

Structure-activity relationship studies on pyrrolo[1,2-a]quinoxaline-based CK2 inhibitors have demonstrated that the nature of the C4 substituent is a critical determinant of kinase inhibition potency [1]. In a panel of 15 pyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives, compounds bearing a 4-chloro substituent exhibited measurable CK2 inhibitory activity, whereas direct replacement with 4-amino or 4-hydrogen substituents resulted in complete loss of inhibition at concentrations up to 10 μM [1]. The most potent inhibitor in the series, a 4-[(3-chlorophenyl)amino] derivative (prepared via SNAr displacement of the 4-chloro precursor), inhibited CK2 with an IC₅₀ of 49 nM [1]. This establishes the 4-chloro pyrrolo[1,2-a]quinoxaline core as the essential synthetic entry point for generating active CK2 inhibitors within this chemotype.

CK2 kinase Cancer Kinase inhibitor ATP-competitive

Dual 4-Cl/8-F Substitution Pattern Enables Orthogonal Derivatization Compared to Mono-Halogenated Pyrroloquinoxaline Analogs

4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline contains two halogen atoms with distinct reactivity profiles that enable sequential, orthogonal functionalization strategies [1]. The C4-Cl bond is highly susceptible to SNAr and Pd-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura, Negishi), while the C8-F bond is comparatively inert under these conditions but can be selectively activated under specialized C-F bond functionalization protocols (e.g., Ni-catalyzed cross-coupling with organometallic reagents) [2]. This orthogonal reactivity contrasts with mono-halogenated analogs such as 4-chloropyrrolo[1,2-a]quinoxaline (no second halogen for later-stage diversification) or 8-fluoropyrrolo[1,2-a]quinoxaline (lacks the reactive C4 handle for efficient initial derivatization). The dual-halogen pattern thus supports a two-stage diversification workflow: Stage 1 functionalization at C4 via chlorine displacement, followed by Stage 2 elaboration at C8 via C-F activation chemistry [2].

Orthogonal reactivity Diversification Library synthesis Late-stage functionalization

8-Fluoro Substitution Improves Predicted Metabolic Stability Relative to 8-H and 8-Cl Pyrroloquinoxaline Analogs

Fluorine substitution at the 8-position of the pyrrolo[1,2-a]quinoxaline scaffold is predicted to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the electron-rich C8 position of the fused benzene ring [1]. The electron-withdrawing nature of fluorine reduces the electron density at the adjacent carbon atoms, decreasing susceptibility to CYP-mediated oxidation. This effect is analogous to the well-established metabolic blocking strategy employed across numerous FDA-approved fluorinated heteroaromatic drugs. In contrast, the 8-H analog presents an unblocked site for potential hydroxylation, while the 8-Cl analog, though also halogenated, introduces greater lipophilicity (ClogP increase ~0.5-0.8 units) which may adversely affect solubility and metabolic clearance profiles compared to the 8-F substituent [1].

Metabolic stability Fluorine effect ADME Drug metabolism

Optimal Research and Industrial Application Scenarios for 4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline Based on Quantified Differentiation Evidence


Medicinal Chemistry: CK2 Kinase Inhibitor Library Synthesis

Procurement of 4-chloro-8-fluoropyrrolo[1,2-a]quinoxaline is indicated for medicinal chemistry programs targeting human protein kinase CK2. The 4-chloro substituent is pharmacophorically required for CK2 inhibition in this scaffold, with SAR studies showing that 4-H and 4-NH₂ analogs are inactive at 10 μM [1]. The compound serves as the direct synthetic precursor to 4-aminated derivatives via SNAr, enabling rapid analog generation. The most potent CK2 inhibitor derived from this scaffold (IC₅₀ = 49 nM) was synthesized via displacement of the 4-chloro group [1]. The 8-fluoro substituent provides additional metabolic stability benefits relative to non-fluorinated analogs.

Chemical Biology: Sirt6 Activator Probe Development

Researchers investigating Sirt6 activation should prioritize 4-chloro-8-fluoropyrrolo[1,2-a]quinoxaline as a core scaffold for probe development. Systematic SAR analysis has demonstrated that the 8-fluoro substitution pattern confers enhanced Sirt6 activation potency compared to 7-fluoro and non-fluorinated regioisomers [1]. The 4-chloro handle enables installation of diverse C4-substituents (e.g., 4-(4-methylpiperazin-1-yl)anilino) that further optimize potency and selectivity. Compounds derived from this scaffold have demonstrated on-target cellular effects validated by Sirt6-knockdown experiments, anti-inflammatory activity (LPS-induced cytokine suppression), and anti-SARS-CoV-2 efficacy (EC₅₀ = 9.3 μM for optimized derivative 38) [1].

Synthetic Methodology: Orthogonal Diversification Platform for Heterocyclic Library Construction

4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline is optimally suited for synthetic methodology development and diversity-oriented synthesis programs requiring orthogonal functionalization handles. The C4-Cl bond undergoes efficient Pd-catalyzed cross-coupling (Buchwald-Hartwig amination, Suzuki-Miyaura) under standard conditions, while the C8-F bond remains intact, enabling a second-stage diversification via specialized C-F activation protocols [1]. This orthogonal reactivity profile supports two-stage sequential library synthesis from a single building block, reducing procurement costs and increasing chemical space exploration efficiency compared to using multiple mono-halogenated starting materials. The scaffold‘s commercial availability at ≥98% purity ensures reproducibility across multi-step synthetic sequences .

Hit-to-Lead Optimization: Metabolic Stability-Driven Analog Design

Drug discovery teams conducting hit-to-lead optimization on pyrrolo[1,2-a]quinoxaline-derived hits should prioritize the 8-fluoro-substituted scaffold over 8-H or 8-Cl analogs to address metabolic stability concerns. The 8-fluoro substituent provides metabolic site blocking at the electron-rich C8 position while contributing minimally to overall lipophilicity (ΔClogP +0.14 vs H), in contrast to 8-Cl substitution (ΔClogP +0.71) which may exacerbate solubility and clearance issues [1]. This favorable ADME profile reduces the probability of late-stage attrition due to poor pharmacokinetics, making 4-chloro-8-fluoropyrrolo[1,2-a]quinoxaline a strategically advantageous starting point for lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.